molecular formula C10H18F2N2O2 B1404978 (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine CAS No. 1363384-66-0

(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine

Cat. No. B1404978
M. Wt: 236.26 g/mol
InChI Key: KEWAAHJOSNDLHV-ZETCQYMHSA-N
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Description

The compound “(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine” is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. The “Boc-aminomethyl” part suggests the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an aminomethyl group. The “S” denotes the stereochemistry of the compound, indicating it’s the “S” (sinister, from Latin) or left isomer .


Molecular Structure Analysis

The molecular structure would be based on the pyrrolidine ring, with a Boc-protected aminomethyl group at the 2-position and two fluorine atoms at the 4-position. The “S” configuration would affect the three-dimensional structure of the molecule .


Chemical Reactions Analysis

As for the chemical reactions, the Boc group is often used in organic synthesis to protect amines, and it can be removed under acidic conditions. Therefore, one potential reaction could be the deprotection of the Boc group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the Boc group might increase the overall molecular weight and size of the molecule .

Scientific Research Applications

Building Blocks for Pseudopeptide Synthesis

One application of related Boc-protected compounds is as building blocks for the synthesis of peptidomimetics and scaffolds for combinatorial chemistry. An example is the synthesis of the novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives. These compounds have shown promise in the efficient synthesis of AmAbz-containing branched pseudopeptides, demonstrating the versatility of Boc-protected aminomethyl compounds in peptide chemistry (Pascal et al., 2000).

Suzuki-Miyaura Cross-Coupling Reactions

Potassium Boc-protected aminomethyltrifluoroborate, acting as a primary aminomethyl equivalent, has been successfully synthesized and utilized in Suzuki-Miyaura cross-coupling reactions with aryl and hetaryl chlorides, yielding good to excellent results. This showcases the compound's utility in facilitating efficient cross-coupling reactions, a cornerstone in organic synthesis (Molander & Shin, 2011).

Solid-Phase Peptide Synthesis

In the realm of peptide synthesis, Fmoc and Boc groups are primary protective groups for the α-amino function. The use of a safety-catch linker such as 2-Methoxy-4-methylsulfinylbenzyl Alcohol demonstrates the critical role of Boc protection in solid-phase peptide synthesis (SPPS), allowing for the stable combination of Fmoc and Boc groups and facilitating on-resin cyclization and disulfide formation without common organic reagents (Nandhini et al., 2022).

Spectroscopic Properties and Computational Studies

The molecular modeling and computational study of 4-(Boc-amino) pyridine, which shares a structural motif with (S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine, highlights the importance of such compounds in understanding conformational properties and spectroscopic characteristics. These studies provide insights into the electronic properties, absorption wavelengths, excitation energy, and nonlinear optical (NLO) properties of Boc-protected compounds, contributing to the development of materials with specific electronic and optical properties (Vural, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Generally, compounds with Boc groups may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be used in the synthesis of other compounds, or it could have potential biological activity that could be explored .

properties

IUPAC Name

tert-butyl N-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)13-5-7-4-10(11,12)6-14-7/h7,14H,4-6H2,1-3H3,(H,13,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWAAHJOSNDLHV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CC(CN1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401127794
Record name Carbamic acid, N-[[(2S)-4,4-difluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Boc-aminomethyl)-4,4-difluoropyrrolidine

CAS RN

1363384-66-0
Record name Carbamic acid, N-[[(2S)-4,4-difluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363384-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[(2S)-4,4-difluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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